3,4-Dichlorostyrene
Overview
Description
3,4-Dichlorostyrene is a chemical compound with the CAS Number: 2039-83-0. Its molecular weight is 173.04 and its molecular formula is C8H6Cl2 . The IUPAC name for this compound is 1,2-dichloro-4-vinylbenzene .
Synthesis Analysis
The synthesis of 3,4-Dichlorostyrene involves the use of 3,4-Dichlorobenzaldehyde, Methyltriphenylphosphonium bromide, and potassium carbonate. These are dissolved in a mixed solvent of dioxane and water, heated to 95 °C, and stirred for 12 hours. The organic phase is then combined, washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and the filtrate is concentrated under reduced pressure .Molecular Structure Analysis
The molecular structure of 3,4-Dichlorostyrene can be represented by the InChI code: 1S/C8H6Cl2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3,4-Dichlorostyrene is a liquid at room temperature . It has a LogP value of 3.87 , indicating its lipophilicity.Scientific Research Applications
Biodegradation and Environmental Applications
- Biodegradation by Microalgae : Research by Wang, Poon, and Cai (2012) demonstrates that the green alga Chlorella pyrenoidosa can degrade and remove 3,4-dichloroaniline, a compound related to 3,4-Dichlorostyrene, in water. This study indicates potential environmental applications for microalgae in removing pollutants like 3,4-Dichlorostyrene from aquatic environments. (Wang, Poon, & Cai, 2012)
Chemical Properties and Applications
- Polymer Studies : The excluded volume of dichloro derivatives of polystyrene, including poly-3,4-dichlorostyrene, has been studied by Eskin, Andreyeva, and Nekrasova (1975). Their work focuses on the influence of solvent polarity and monomer units on the properties of these polymers, which is critical for various industrial applications. (Eskin, Andreyeva, & Nekrasova, 1975)
- Copolymers and Terpolymers : Dunham, Vandenberghe, Faber, and Fowler (1963) have explored the thermal properties and resistance to crazing of copolymers and terpolymers of 3,4-dichlorostyrene. This research is significant for developing materials with specific thermal and mechanical properties. (Dunham et al., 1963)
Environmental and Health Impact Studies
- Toxicological Studies : Research on the identification of chlorinated compounds in polar bear plasma, including derivatives of chlorostyrene, by Sandau et al. (2000), contributes to understanding the environmental and health impacts of such compounds, potentially including 3,4-Dichlorostyrene. (Sandau et al., 2000)
Applications in Electronics and Bioelectronics
- Conductive Polymers : A study by Sun et al. (2015) on Poly(3,4-ethylenedioxythiophene) (PEDOT) and its applications in energy conversion and storage devices highlights the relevance of derivatives of styrenes like 3,4-dichlorostyrene in the field of organic electronics. (Sun et al., 2015)
- Bioelectronics : Mantione, del Agua, Sanchez-Sanchez, and Mecerreyes (2017) discuss Poly(3,4-ethylenedioxythiophene)s (PEDOTs) for bioelectronics applications. This illustrates the broader context in which 3,4-Dichlorostyrene derivatives could have significant implications in bioelectronics. (Mantione et al., 2017)
Safety And Hazards
3,4-Dichlorostyrene is classified under the GHS07 category. The hazard statement associated with it is H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1,2-dichloro-4-ethenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQFWAQRPATHTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26140-94-3 | |
Record name | Benzene, 1,2-dichloro-4-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26140-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00174331 | |
Record name | 3,4-Dichlorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorostyrene | |
CAS RN |
2039-83-0 | |
Record name | 1,2-Dichloro-4-ethenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2039-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichlorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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